molecular formula C14H11FN2O2 B3842784 N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide

N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842784
M. Wt: 258.25 g/mol
InChI Key: KMVQRTBXICRUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has unique properties that make it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes or receptors involved in various biological processes. Its unique structure and properties allow it to interact with these targets in a specific manner, leading to the desired biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide are still under investigation. However, preliminary studies have shown that it exhibits anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide in lab experiments include its high solubility, thermal stability, and ease of synthesis. It can be easily purified through column chromatography or recrystallization, making it an ideal candidate for various research applications. The limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide. These include:
1. Further investigation of its mechanism of action and biological targets.
2. Development of novel drugs based on its scaffold for the treatment of various diseases.
3. Synthesis of functional materials using this compound as a building block.
4. Investigation of its potential as a diagnostic tool for various diseases.
5. Optimization of its synthesis method to reduce cost and increase yield.
In conclusion, N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its unique structure and properties make it an ideal candidate for drug discovery, material science, and other research applications. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a scaffold for the development of novel drugs targeting various diseases such as cancer, Alzheimer's, and Parkinson's. Its unique structure and properties make it a promising candidate for drug discovery. In material science, it can be used as a building block for the synthesis of functional materials such as polymers, liquid crystals, and organic semiconductors. Its high thermal stability and solubility make it an ideal candidate for these applications.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVQRTBXICRUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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